Cas no 225517-76-0 ((R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID)
(R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID Chemical and Physical Properties
Names and Identifiers
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- (R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID
- Benzenepropanoic acid, β-amino-4-(2-pyridinyl)-, (βR)-
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- MDL: MFCD22182458
- Inchi: 1S/C14H14N2O2/c15-12(9-14(17)18)10-4-6-11(7-5-10)13-3-1-2-8-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m1/s1
- InChI Key: DYICSBWPWIHVKR-GFCCVEGCSA-N
- SMILES: C(O)(=O)C[C@@H](N)C1=CC=C(C2=NC=CC=C2)C=C1
Experimental Properties
- Density: 1.234±0.06 g/cm3(Predicted)
- Boiling Point: 442.6±45.0 °C(Predicted)
- pka: 3.44±0.10(Predicted)
(R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D557030-1g |
Benzenepropanoic acid, ß-amino-4-(2-pyridinyl)-, (ßR)- |
225517-76-0 | 96% | 1g |
$1430 | 2024-05-25 | |
| eNovation Chemicals LLC | D557030-5g |
Benzenepropanoic acid, ß-amino-4-(2-pyridinyl)-, (ßR)- |
225517-76-0 | 96% | 5g |
$6695 | 2024-05-25 | |
| eNovation Chemicals LLC | D557030-10g |
Benzenepropanoic acid, ß-amino-4-(2-pyridinyl)-, (ßR)- |
225517-76-0 | 96% | 10g |
$11175 | 2024-05-25 | |
| eNovation Chemicals LLC | D557030-1g |
Benzenepropanoic acid, ß-amino-4-(2-pyridinyl)-, (ßR)- |
225517-76-0 | 96% | 1g |
$1430 | 2025-02-28 | |
| eNovation Chemicals LLC | D557030-5g |
Benzenepropanoic acid, ß-amino-4-(2-pyridinyl)-, (ßR)- |
225517-76-0 | 96% | 5g |
$6695 | 2025-02-28 | |
| eNovation Chemicals LLC | D557030-10g |
Benzenepropanoic acid, ß-amino-4-(2-pyridinyl)-, (ßR)- |
225517-76-0 | 96% | 10g |
$11175 | 2025-02-28 | |
| eNovation Chemicals LLC | D557030-1g |
Benzenepropanoic acid, ß-amino-4-(2-pyridinyl)-, (ßR)- |
225517-76-0 | 96% | 1g |
$1430 | 2025-02-27 | |
| eNovation Chemicals LLC | D557030-5g |
Benzenepropanoic acid, ß-amino-4-(2-pyridinyl)-, (ßR)- |
225517-76-0 | 96% | 5g |
$6695 | 2025-02-27 | |
| eNovation Chemicals LLC | D557030-10g |
Benzenepropanoic acid, ß-amino-4-(2-pyridinyl)-, (ßR)- |
225517-76-0 | 96% | 10g |
$11175 | 2025-02-27 |
(R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID
Introduction to (R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID (CAS No. 225517-76-0)
The compound (R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID, identified by its CAS number 225517-76-0, is a specialized organic molecule with significant applications in the field of pharmaceutical research and biotechnology. This compound belongs to the class of chiral amines, which are crucial in the development of enantiomerically pure drugs. The presence of a pyridine ring and a phenyl group at the fourth position of the propyl chain contributes to its unique chemical properties and biological activities.
In recent years, there has been a growing interest in the synthesis and characterization of such complex molecules due to their potential in drug discovery. The stereochemistry of the compound, specifically the (R) configuration, plays a pivotal role in determining its pharmacological effects. This configuration ensures that the molecule interacts selectively with biological targets, minimizing off-target effects and enhancing therapeutic efficacy.
The pyridine moiety in (R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID is known to enhance binding affinity and selectivity when interacting with enzymes and receptors. This feature makes it an attractive scaffold for designing novel pharmaceutical agents. Recent studies have demonstrated that pyridine-based compounds can modulate various biological pathways, including neurotransmitter signaling and inflammatory responses.
One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) drugs. The combination of an amino acid derivative with a pyridine ring suggests that it may possess properties conducive to crossing the blood-brain barrier, a critical requirement for effective CNS medications. Preliminary research indicates that derivatives of this compound may exhibit neuroprotective and anti-inflammatory effects, making them promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Furthermore, the phenyl group attached to the pyridine ring introduces additional functional diversity, allowing for further chemical modifications to tailor its biological activity. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact drug potency and selectivity. Researchers have been exploring various synthetic routes to optimize the production of this compound, aiming to achieve high yields and purity levels suitable for preclinical and clinical studies.
The synthesis of (R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID involves multi-step organic reactions, including chiral resolution or asymmetric synthesis techniques to ensure the (R) configuration. Advanced catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These synthetic strategies not only improve yield but also reduce environmental impact by minimizing waste generation.
In terms of biological activity, preliminary in vitro studies have shown that this compound exhibits inhibitory effects on certain enzymes implicated in metabolic disorders. The pyridine-pheylamine scaffold appears to disrupt enzyme-substrate interactions, leading to reduced activity levels. This finding is particularly intriguing given the rising prevalence of metabolic diseases worldwide, highlighting the need for innovative therapeutic approaches.
Additionally, the compound has shown promise in anti-cancer research. By modulating key signaling pathways involved in cell proliferation and apoptosis, it may offer a novel mechanism for cancer treatment. Early experiments using cell culture models indicate that (R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID can induce apoptosis in cancerous cells while sparing healthy cells, suggesting its potential as an anticancer agent.
The integration of computational chemistry and machine learning techniques has further accelerated the discovery process for this type of compound. Molecular modeling studies have helped predict binding affinities and optimal conformations, guiding experimental design more effectively. These computational tools are particularly valuable in identifying lead compounds that can be optimized through iterative synthesis and testing cycles.
As research continues to unfold, it is expected that more applications for (R)-3-AMINO-3-(4-(PYRIDIN-2-YL)PHENYL)PROPANOIC ACID will be uncovered. Its unique structural features and versatile biological activities make it a cornerstone molecule in modern drug discovery efforts. Collaborative efforts between academic researchers and industry scientists will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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